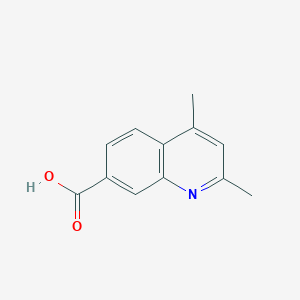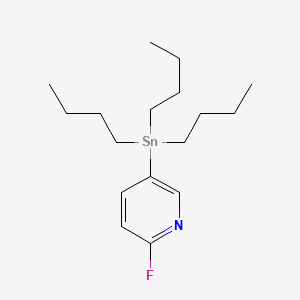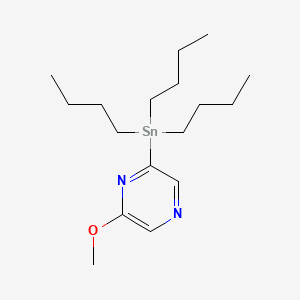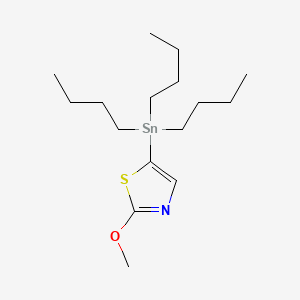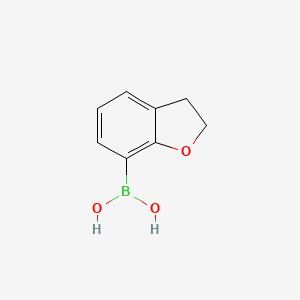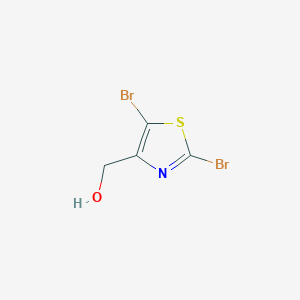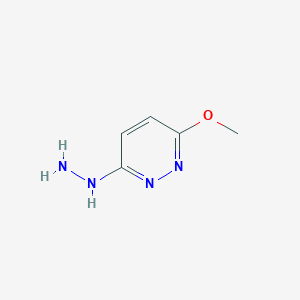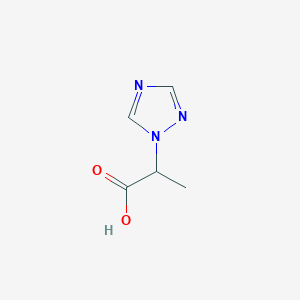
2-(1H-1,2,4-Triazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,4-Triazol-1-yl)propanoic acid, also known as α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid, is a chemical compound with the empirical formula C5H7N3O3 . It has a molecular weight of 157.13 .
Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid consists of a propanoic acid group attached to a 1,2,4-triazole ring . The InChI code for this compound is 1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Anticancer Research
2-(1H-1,2,4-Triazol-1-yl)propanoic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . The ability to selectively target cancer cells while sparing normal cells makes these derivatives valuable for further development in cancer therapy.
Antimicrobial Applications
The triazole ring present in these compounds is known to possess antimicrobial properties. Research has indicated that certain derivatives can be potent antibacterial agents against phytopathogens, which are harmful to agricultural crops . This opens up possibilities for using these compounds in developing new antimicrobials.
Pharmacological Potentials
Triazole derivatives, including those with a 2-(1H-1,2,4-Triazol-1-yl)propanoic acid structure, have a wide range of pharmacological applications. They are central to drugs with antibacterial, antifungal, anticancer, antioxidant, and antiviral properties . Their role in the synthesis of new pharmacological agents is significant due to their versatile biological activities.
Environmental Science
In environmental science, these compounds are explored for their role as potential fungicides, herbicides, and insecticides . Their effectiveness in controlling various pests and diseases can contribute to sustainable agricultural practices and environmental protection.
Biochemistry and Molecular Biology
In biochemistry, the derivatives of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid are studied for their interactions with enzymes and receptors. They are used to understand the biochemical pathways and molecular mechanisms underlying various biological activities, such as antimicrobial and anticancer actions .
Industrial Chemistry
The triazole derivatives are also significant in industrial chemistry, where they are used in the synthesis of various chemical products. Their properties are harnessed to create compounds with specific functions, which are then utilized in different industrial applications .
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazole derivatives can have a wide range of biological activities .
Mode of Action
1,2,4-triazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is suggested that hydroxylation of the ch2 group next to the triazole and hydrolysis of the ester bond could be a common metabolic pathway for such compounds .
Pharmacokinetics
The compound’s molecular weight of 15713 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
1,2,4-triazole derivatives have been shown to have a range of biological activities, including anti-inflammatory effects .
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRELDOABWMTCKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588464 |
Source


|
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
CAS RN |
901586-50-3 |
Source


|
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
